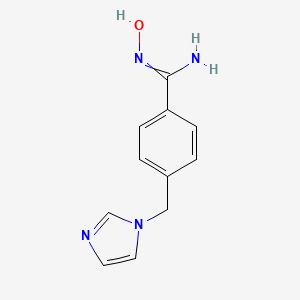
Urea, 1,1'-pentamethylenebis(3-(2-chloroethyl)-3-nitroso-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, 1,1’-pentamethylenebis(3-(2-chloroethyl)-3-nitroso-) is a chemical compound known for its unique structure and properties It is a derivative of urea, featuring two nitrosourea groups attached to a pentamethylene chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1,1’-pentamethylenebis(3-(2-chloroethyl)-3-nitroso-) typically involves the reaction of 1,5-diaminopentane with 2-chloroethyl isocyanate, followed by nitrosation. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction routes but optimized for efficiency and cost-effectiveness. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.
化学反応の分析
Types of Reactions
Urea, 1,1’-pentamethylenebis(3-(2-chloroethyl)-3-nitroso-) undergoes various chemical reactions, including:
Oxidation: The nitroso groups can be oxidized to form nitro groups.
Reduction: The compound can be reduced to form amines.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
科学的研究の応用
Urea, 1,1’-pentamethylenebis(3-(2-chloroethyl)-3-nitroso-) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity, including its effects on cellular processes.
Medicine: Investigated for its potential use in cancer therapy due to its ability to form DNA cross-links, which can inhibit cancer cell growth.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Urea, 1,1’-pentamethylenebis(3-(2-chloroethyl)-3-nitroso-) involves the formation of DNA cross-links. The chloroethyl groups react with DNA, leading to the formation of covalent bonds between DNA strands. This cross-linking can disrupt DNA replication and transcription, ultimately inhibiting cell growth and proliferation. The nitroso groups may also contribute to the compound’s biological activity by generating reactive nitrogen species.
類似化合物との比較
Similar Compounds
Carmustine (BCNU): Another nitrosourea compound used in cancer therapy.
Lomustine (CCNU): Similar to carmustine, used for its antineoplastic properties.
Semustine (MeCCNU): Another nitrosourea derivative with similar applications.
Uniqueness
Urea, 1,1’-pentamethylenebis(3-(2-chloroethyl)-3-nitroso-) is unique due to its specific structure, which provides distinct reactivity and biological activity compared to other nitrosourea compounds. Its pentamethylene chain offers different spatial configuration and interaction with biological targets, potentially leading to unique therapeutic effects.
特性
CAS番号 |
60784-44-3 |
|---|---|
分子式 |
C11H20Cl2N6O4 |
分子量 |
371.22 g/mol |
IUPAC名 |
1-(2-chloroethyl)-3-[5-[[2-chloroethyl(nitroso)carbamoyl]amino]pentyl]-1-nitrosourea |
InChI |
InChI=1S/C11H20Cl2N6O4/c12-4-8-18(16-22)10(20)14-6-2-1-3-7-15-11(21)19(17-23)9-5-13/h1-9H2,(H,14,20)(H,15,21) |
InChIキー |
IUOREBDXBDTVOS-UHFFFAOYSA-N |
正規SMILES |
C(CCNC(=O)N(CCCl)N=O)CCNC(=O)N(CCCl)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


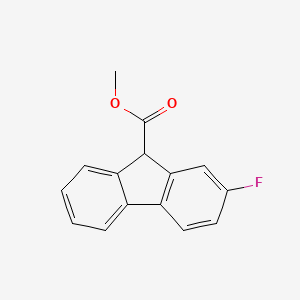
![1-(Oxazolo[4,5-b]pyridin-2-yl)-5-phenylpentan-1-one](/img/structure/B13940214.png)
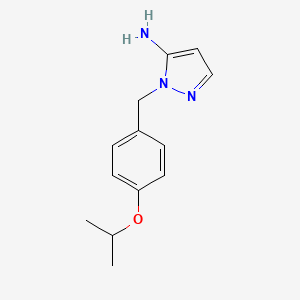
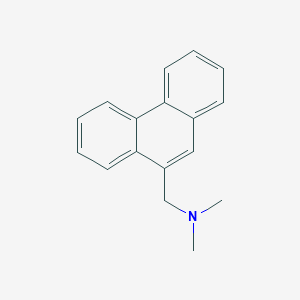
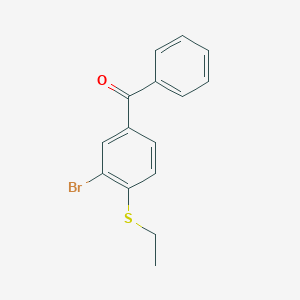


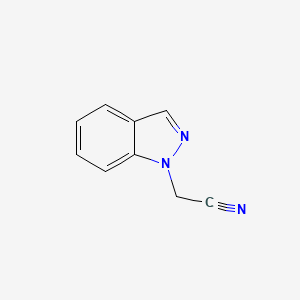

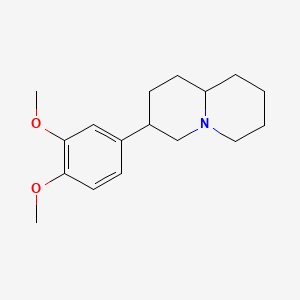
![5,7-Dibromofuro[2,3-C]pyridine](/img/structure/B13940292.png)

